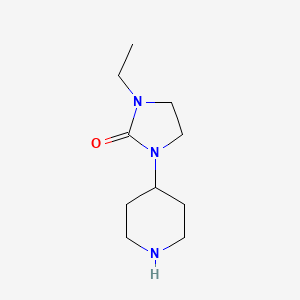
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one
Overview
Description
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one is a chemical compound with the molecular formula C10H20N3O . It is a solid substance and is used as a synthetic fragment for designing drugs .
Synthesis Analysis
The synthesis of piperidine derivatives, including 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one, are involved in a variety of chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one is a solid substance . It has a molecular weight of 169.23 .Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
-
Anticancer : Piperidine derivatives have been utilized as anticancer agents . They can inhibit the growth of cancer cells and have shown promising results in various types of cancers both in vitro and in vivo .
-
Antiviral : Piperidine derivatives can also be used as antiviral agents . They can inhibit the replication of viruses and have potential applications in the treatment of various viral diseases .
-
Antimalarial : Piperidine derivatives have shown potential as antimalarial agents . They can inhibit the growth of malaria parasites and could be used in the development of new antimalarial drugs .
-
Antimicrobial and Antifungal : Piperidine derivatives can be used as antimicrobial and antifungal agents . They can inhibit the growth of various types of bacteria and fungi, which makes them potential candidates for the development of new antimicrobial and antifungal drugs .
-
Antihypertension : Piperidine derivatives have been utilized as antihypertension agents . They can help in controlling high blood pressure and could be used in the treatment of hypertension .
-
Analgesic and Anti-inflammatory : Piperidine derivatives can be used as analgesic and anti-inflammatory agents . They can help in relieving pain and reducing inflammation, which makes them potential candidates for the development of new analgesic and anti-inflammatory drugs .
-
Anti-Alzheimer : Piperidine derivatives have shown potential in the treatment of Alzheimer’s disease . They may help in slowing down the progression of the disease and improving cognitive function .
-
Antipsychotic : Piperidine derivatives can be used as antipsychotic agents . They may help in managing symptoms of various psychiatric disorders, including schizophrenia and bipolar disorder .
-
Anticoagulant : Piperidine derivatives can act as anticoagulant agents . They may prevent blood clots and could be used in the treatment of conditions like deep vein thrombosis and pulmonary embolism .
-
Antidiabetic : Imidazole derivatives have shown potential as antidiabetic agents . They may help in controlling blood sugar levels and could be used in the treatment of diabetes .
-
Anti-allergic : Imidazole derivatives can be used as anti-allergic agents . They may help in managing symptoms of various allergic reactions .
-
Antipyretic : Imidazole derivatives can act as antipyretic agents . They may help in reducing fever .
Safety And Hazards
Future Directions
Piperidine derivatives, including 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-ethyl-3-piperidin-4-ylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-2-12-7-8-13(10(12)14)9-3-5-11-6-4-9/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSCZFMVNPZRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C1=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid](/img/structure/B1440826.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)









![8-Benzyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B1440846.png)